

Introduction: Charting the Course for a Novel Indole Derivative

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Compound of Interest

Compound Name: 5-[2-(Benzyloxy)phenyl]-1H-indole

Cat. No.: B15364615

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In the landscape of modern drug discovery, the journey from a promising molecular entity to a viable clinical candidate is paved with rigorous scientific evaluation. A profound understanding of a compound's physicochemical properties is not merely a preliminary step but the very foundation upon which its pharmacokinetic and pharmacodynamic profiles are built.^[1] This guide provides a comprehensive framework for the characterization of **5-[2-(benzyloxy)phenyl]-1H-indole**, a novel indole derivative. The indole scaffold is a well-established "privileged structure" in medicinal chemistry, known for its presence in a multitude of biologically active compounds.^[2]

Given the novelty of **5-[2-(benzyloxy)phenyl]-1H-indole**, this document serves as both a repository of predicted data and a detailed methodological guide for its empirical determination. As a Senior Application Scientist, the intent is not just to present data, but to illuminate the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating robust and reliable results.^[1] The following sections will delve into the core physicochemical attributes that are critical for the advancement of this compound in a drug development pipeline.

Chemical Structure and Identity

- IUPAC Name: 5-[2-(Phenylmethoxy)phenyl]-1H-indole
- Molecular Formula: C₂₁H₁₇NO
- Molecular Weight: 300.38 g/mol
- CAS Number: 893735-69-8

Part 1: In Silico Physicochemical Profiling

Prior to embarking on extensive laboratory work, in silico prediction models provide invaluable foresight into the likely properties of a new chemical entity.^[3] These computational tools leverage vast databases of existing experimental data to estimate the properties of novel structures. The following table summarizes the predicted physicochemical properties for **5-[2-(benzyloxy)phenyl]-1H-indole**, calculated using established algorithms. These values serve as a crucial baseline for planning experimental work and for early assessment of the compound's "drug-likeness".^{[4][5]}

Table 1: Predicted Physicochemical Properties of **5-[2-(benzyloxy)phenyl]-1H-indole**

Property	Predicted Value	Significance in Drug Development
logP (Octanol/Water Partition Coefficient)	5.25 ± 0.5	Indicates high lipophilicity, which can influence membrane permeability, but may also impact solubility and increase metabolic clearance.
Aqueous Solubility (logS)	-5.5 (0.003 mg/mL)	Suggests very low aqueous solubility, a common challenge for lipophilic molecules that needs to be addressed in formulation.
pKa (Acidic)	16.5 (Indole N-H)	The indole nitrogen is very weakly acidic and will be predominantly neutral at physiological pH.
pKa (Basic)	-1.5	The molecule lacks a strong basic center, and is not expected to be protonated at physiological pH.
Topological Polar Surface Area (TPSA)	33.1 Å ²	A low TPSA is consistent with good membrane permeability.
Hydrogen Bond Donors	1	Compliant with Lipinski's Rule of Five.[5]
Hydrogen Bond Acceptors	2	Compliant with Lipinski's Rule of Five.[5]
Rotatable Bonds	4	Indicates a degree of conformational flexibility.

Note: Predicted values are estimations and must be confirmed by experimental determination.

Part 2: Solid-State Characterization

The solid-state properties of an active pharmaceutical ingredient (API) are critical as they influence stability, dissolution, and bioavailability.[6] For a crystalline solid like **5-[2-(benzyloxy)phenyl]-1H-indole**, a thorough solid-state characterization is imperative.

Melting Point: A Fundamental Indicator of Purity

The melting point is a fundamental thermal property that provides a quick and effective assessment of a crystalline solid's purity.[7] A sharp melting range is indicative of a pure compound, whereas a broad melting range often suggests the presence of impurities.

This protocol outlines the standard capillary method for determining the melting point range.[8]

- Sample Preparation:
 - Ensure the sample of **5-[2-(benzyloxy)phenyl]-1H-indole** is completely dry and in the form of a fine powder. If necessary, gently crush any coarse crystals in a mortar and pestle.[9]
- Capillary Loading:
 - Press the open end of a capillary tube into the powdered sample. A small amount of solid will be forced into the tube.
 - To pack the sample, invert the tube and tap it gently on a hard surface, or drop it through a long glass tube to force the solid to the bottom. The packed sample height should be 2-3 mm.[10]
- Measurement:
 - Place the loaded capillary into the heating block of a melting point apparatus.
 - For an unknown compound, a preliminary rapid heating is performed to determine an approximate melting range.
 - For a precise measurement, use a fresh sample and heat rapidly to about 20°C below the approximate melting point.[10]

- Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer.[8]
- Data Recording:
 - Record the temperature at which the first droplet of liquid appears (the onset of melting).
 - Record the temperature at which the entire sample has completely melted into a clear liquid (the clear point).
 - The recorded range between these two temperatures is the melting point range.

Advanced Solid-State Analysis

Beyond the melting point, a suite of techniques is essential for a comprehensive understanding of the solid form.[11]

- X-Ray Powder Diffraction (XRPD): This is the gold standard for identifying the specific crystalline form (polymorph) of a compound. Each polymorph will produce a unique diffraction pattern, akin to a fingerprint.[1]
- Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It provides precise data on melting points, phase transitions, and can help distinguish between different polymorphs and solvates.[1]
- Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature. It is particularly useful for identifying the presence of bound solvents or water (solvates/hydrates) by showing mass loss at specific temperatures.

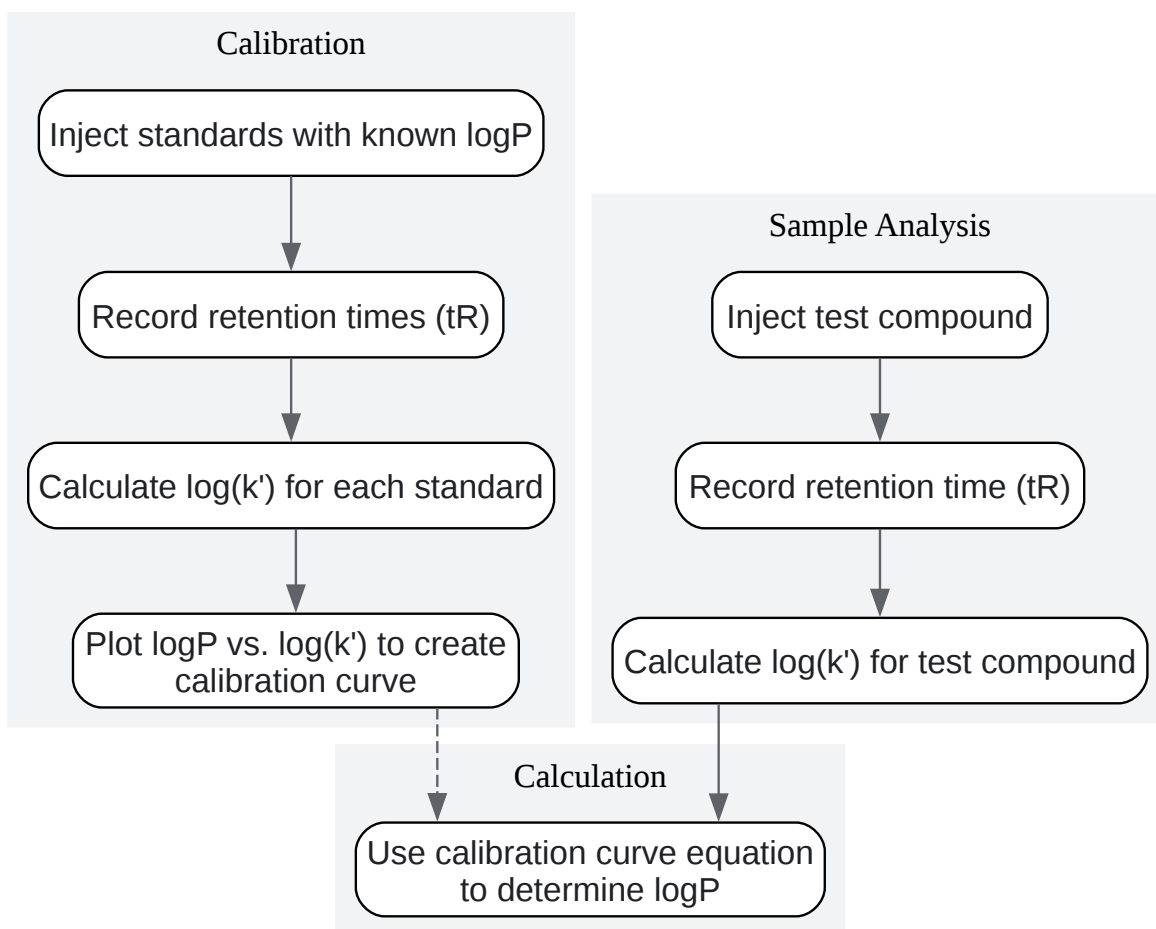
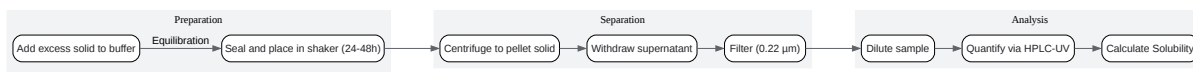
Part 3: Solubility Determination

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. Given the predicted low solubility of **5-[2-(benzyloxy)phenyl]-1H-indole**, precise experimental determination is crucial for guiding formulation strategies. The "gold standard" for determining equilibrium solubility is the shake-flask method.[12]

This protocol is designed to measure the thermodynamic equilibrium solubility of the compound in a given medium.

- Preparation:
 - Prepare a series of buffered solutions at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.
- Sample Addition:
 - Add an excess amount of solid **5-[2-(benzyloxy)phenyl]-1H-indole** to a vial containing a known volume of the desired buffer. The excess solid should be clearly visible to ensure saturation.
- Equilibration:
 - Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C).
 - Agitate the samples for a sufficient period (24-48 hours) to ensure equilibrium is reached between the solid and dissolved compound.
- Phase Separation:
 - After equilibration, allow the vials to stand to let undissolved solid settle.
 - Centrifuge the samples at high speed to pellet any remaining suspended particles.
- Sampling and Analysis:
 - Carefully withdraw an aliquot of the clear supernatant.
 - Filter the aliquot through a 0.22 µm syringe filter to remove any fine particulates.
 - Dilute the filtered solution with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV).
- Quantification:
 - Determine the concentration of the compound in the diluted solution using the analytical method and a calibration curve.

- o Calculate the original solubility in the buffer, accounting for the dilution factor.



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